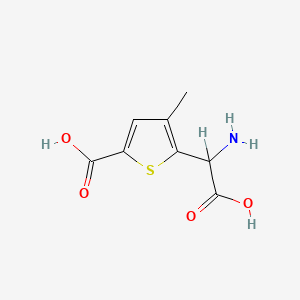
5-Oxoprolyltryptophan
Overview
Description
5-Oxoprolyltryptophan is a model substrate used for investigating the increase of serotonin at the cerebral level .
Molecular Structure Analysis
The molecular formula of this compound is C16H17N3O4. It has an exact mass of 315.12 and a molecular weight of 315.320 . The elemental composition includes Carbon (60.94%), Hydrogen (5.43%), Nitrogen (13.33%), and Oxygen (20.29%) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 775.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C. It has an enthalpy of vaporization of 118.3±3.0 kJ/mol and a flash point of 422.5±32.9 °C .Scientific Research Applications
Microbial Synthesis
5-Hydroxytryptophan (5-HTP), closely related to 5-Oxoprolyltryptophan, plays a crucial role in various physiological functions and is used in treating several diseases. Its efficient microbial production through protein and metabolic engineering approaches is significant, as demonstrated by Lin, Sun, Yuan, and Yan (2014). They developed a method for the high-level production of 5-HTP from glucose, using Escherichia coli, which holds potential for large-scale applications (Lin, Sun, Yuan, & Yan, 2014).
Serotonin Synthesis and Psychological Implications
Spoont (1992) studied the role of 5-HTP in the central nervous system, highlighting its function as a modulator across behavioral contexts. This research suggests that deviations in 5-HT activity, involving 5-HTP, can influence behavior and potentially lead to pathological conditions like violence and aggression (Spoont, 1992).
Analytical Methodology in Biological Samples
The metabolism of tryptophan, from which 5-HTP is derived, is a critical indicator in various diseases. Cong et al. (2020) developed a surrogate analyte-based LC-MS/MS method for determining levels of tryptophan, 5-HTP, and their derivatives in biological samples. This methodology is crucial for diagnosing diseases in clinical and scientific research (Cong et al., 2020).
Mechanism of Action
Target of Action
5-Oxoprolyltryptophan is a bioactive chemical . It is primarily used as a model substrate for investigating the increase of serotonin at the cerebral level .
Mode of Action
It is known to be involved in the regulation of serotonin levels in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Biochemical Pathways
This compound is believed to influence the serotonin pathway in the brain . Serotonin is synthesized from the amino acid tryptophan in a two-step process. First, tryptophan is converted into 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase. Then, 5-HTP is converted into serotonin by the enzyme aromatic L-amino acid decarboxylase. By acting as a substrate in this pathway, this compound may influence the production of serotonin.
Result of Action
The primary result of this compound’s action is an increase in serotonin levels in the brain . This can have various effects on mood, sleep, and other physiological processes.
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that 5-Oxoprolyltryptophan is involved in biochemical reactions related to the neurotransmitter serotonin
Cellular Effects
Given its role as a model substrate for serotonin, it is likely that this compound influences cell function through pathways related to serotonin signaling . Serotonin is known to impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through interactions with biomolecules involved in serotonin synthesis or signaling
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its role as a model substrate for serotonin, it is likely that this compound is involved in pathways related to serotonin metabolism
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMASWWWQRGQQC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189501 | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35937-24-7 | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035937247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



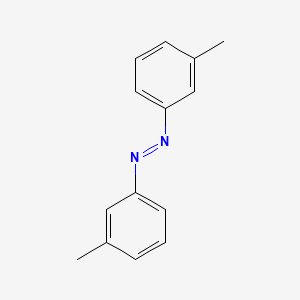


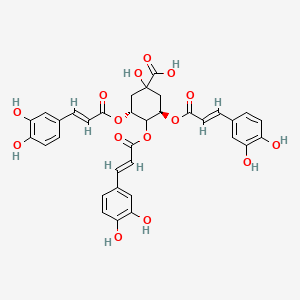
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)
![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)



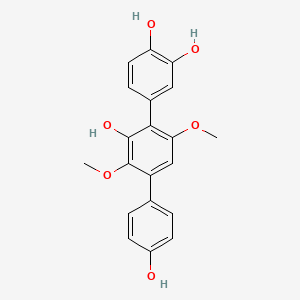
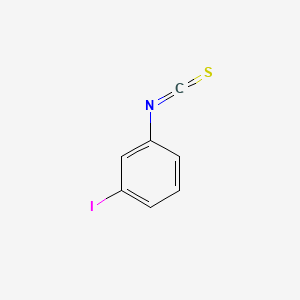
![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)
